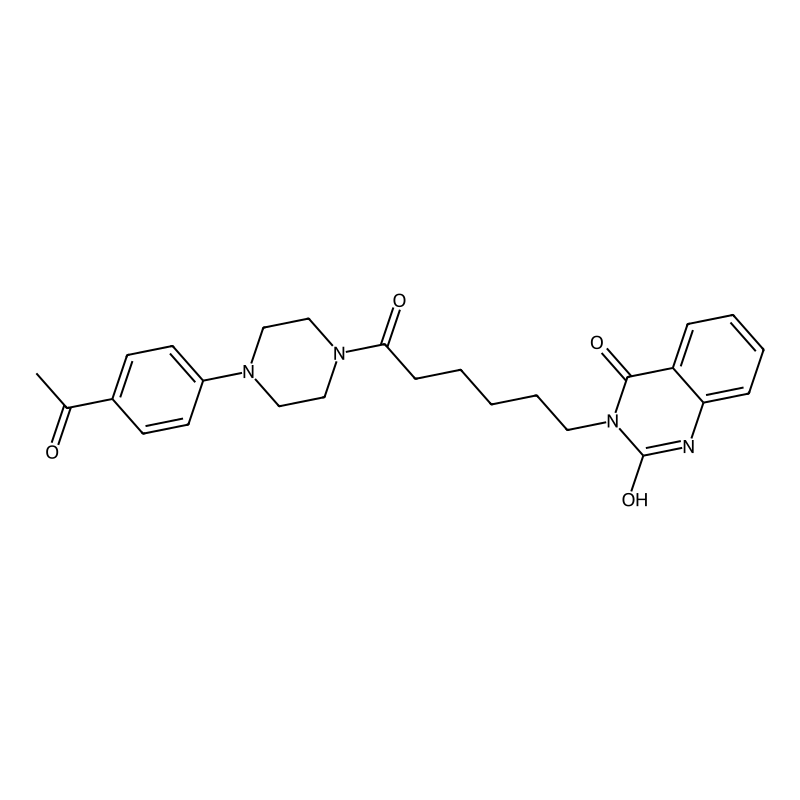

3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Kinase Inhibitor:

KARI-101 is primarily investigated as a kinase inhibitor. Kinases are enzymes involved in regulating numerous cellular processes. KARI-101 specifically targets the MERTK receptor tyrosine kinase, which plays a role in cancer cell growth and immune system suppression []. Studies suggest KARI-101's ability to inhibit MERTK might hold promise for treating various cancers [].

Source

Potential Anticancer Agent:

Due to its MERTK inhibitory properties, KARI-101 has been evaluated for its potential as an anticancer agent. Preclinical studies have shown promising results against various cancers, including acute lymphoblastic leukemia, glioblastoma, and breast cancer []. However, further research is needed to determine its efficacy and safety in human clinical trials [].

Source

Other Investigated Applications:

Beyond its role as a potential anticancer agent, scientific research has explored KARI-101 for other applications. These include:

- Antimicrobial Studies: The synthesis of KARI-101 analogs and their evaluation for antibacterial and antifungal activities have been reported []. This suggests a possibility for developing new antimicrobial agents based on this scaffold, but more research is required [].

- Cytotoxic Evaluation: Studies on Quinazolinone derivatives, a class to which KARI-101 belongs, have shown promising cytotoxic activity against various cancer cell lines []. This highlights the potential for exploring KARI-101 further in the field of oncology [].

- Other Areas: Research into xanthene derivatives structurally related to KARI-101 has identified antiasthmatic activity, while studies on quinazoline dione derivatives have explored hypotensive properties []. These findings suggest broader potential applications for KARI-101 or related compounds, but further investigation is necessary [].

- This compound lacks information on its origin or specific significance in scientific research.

- However, the structure suggests it belongs to a class of molecules known as quinazolinones. Quinazolinones are heterocyclic compounds with a wide range of biological activities [].

Molecular Structure Analysis

The key features of the molecule include:

- A quinazoline-2,4(1H,3H)-dione core, which is a bicyclic ring system containing nitrogen and oxygen atoms [].

- A piperazine ring linked to a six-carbon chain with a ketone group (acetyl) on the phenyl ring attached to the piperazine.

- The presence of these functional groups suggests potential for hydrogen bonding and interaction with other molecules.

Chemical Reactions Analysis

- The ketone group could participate in condensation reactions with nucleophiles like amines or alcohols.

- The piperazine ring might undergo alkylation or acylation reactions.